Bienvenue dans la boutique en ligne BenchChem!

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Tubulin Polymerization Inhibition Structure-Activity Relationship (SAR) Anticancer Drug Discovery

This 6-bromo positional isomer of the indole N1-acetamide-TMP conjugate class is uniquely suited for SAR-driven tubulin colchicine-site research. Compared to 4- or 5-bromo analogs, the 6-bromo substituent delivers superior colchicine binding site occupancy (87% inhibition) and enhanced cellular potency (9.0 nM MCF-7) in related C3-linked indole series. Procure alongside 4-bromo (CAS 1219549-11-7) and 5-bromo isomers for systematic halogen-position SAR evaluation. Also applicable to NEDDylation and MAPK pathway studies in gastric cancer cell models (MGC803, EC-109). Lead time inquiries welcome.

Molecular Formula C19H19BrN2O4
Molecular Weight 419.3 g/mol
Cat. No. B11005356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Molecular FormulaC19H19BrN2O4
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C19H19BrN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-4-5-13(20)8-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)
InChIKeyDYZOOHFCRWJHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Compound Identity and Procurement Baseline


2-(6-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1190281-97-0) is a synthetic small molecule belonging to the indole-1-acetamide class, characterized by a 6-bromo substituent on the indole ring, an N1-acetamide linker, and a 3,4,5-trimethoxyphenyl (TMP) moiety . With a molecular formula of C19H19BrN2O4 and a molecular weight of 419.3 g/mol, this compound incorporates the TMP pharmacophore commonly associated with tubulin polymerization inhibition, as seen in combretastatin A-4 (CA-4) [1]. The compound is currently distributed as a screening compound by commercial libraries such as InterBioScreen, and is positioned within the broader chemical space of indole-based antimitotic agents covered by foundational patents from Baylor University [2].

Why Generic Substitution of 2-(6-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Is Not Straightforward


Within the indole-trimethoxyphenyl conjugate class, the specific position of halogen substitution on the indole ring, the nature of the linker, and the N-substitution pattern of the acetamide profoundly influence target binding, cellular potency, and selectivity [1]. Structure-activity relationship (SAR) studies on 2-phenylindole derivatives demonstrate that moving a bromine atom from the 4- to the 5- or 6-position of the indole ring can alter tubulin assembly inhibition IC50 values from 2.4 μM to 1.3 μM, and more dramatically shift cell growth inhibition potency from 400 nM to 9.0 nM [2]. Furthermore, the distinction between an indole N1-acetamide linkage (as in the target compound) and a C3-thioether or C3-carbonyl linkage creates a fundamentally different spatial orientation of the TMP pharmacophore relative to the tubulin colchicine binding site [2][3]. Simply procuring a non-brominated analog or a positional isomer cannot reproduce the same interaction profile, making informed, evidence-based selection critical.

Quantitative Differentiation Evidence for 2-(6-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Against Structural Analogs


Positional Isomer Potency Differentiation: 6-Bromo vs. 5-Bromo vs. 4-Bromo Substitution in Indole-Tubulin Inhibitors

In a systematic SAR study of 2-phenylindole derivatives bearing a thioether bridge at position 3, the 6-bromo substituted analog (compound 26) demonstrated an MCF-7 cell growth inhibition IC50 of 9.0 ± 2 nM, substantially more potent than the corresponding 5-bromo analog (compound 15, IC50 = 320 ± 100 nM) and the 4-bromo analog (compound 6, IC50 = 400 ± 70 nM) [1]. This represents a ≥35-fold improvement in cellular potency for the 6-bromo regioisomer over the 4-bromo and 5-bromo counterparts. The tubulin assembly inhibition IC50 for the 6-bromo analog was 1.9 ± 0.2 μM, compared to 1.3 ± 0.1 μM (5-Br) and 2.4 ± 0.1 μM (4-Br), indicating comparable to favorable biochemical target engagement [1]. While these data derive from a C3-thioether scaffold rather than the N1-acetamide scaffold of the target compound, they provide the strongest available class-level evidence that the 6-bromo substitution position on the indole ring can confer significant potency advantages in cellular contexts.

Tubulin Polymerization Inhibition Structure-Activity Relationship (SAR) Anticancer Drug Discovery

Colchicine Binding Site Affinity: 6-Bromo Substitution Enhances Target Engagement

The 6-bromo thioether analog (compound 26) inhibited [3H]colchicine binding to tubulin by 87 ± 0.6%, which is substantially higher than the 5-bromo analog (39 ± 3%) and the 4-bromo analog (33 ± 2%) [1]. This indicates that the 6-bromo substitution position promotes a binding pose that more effectively competes with colchicine at its binding site on β-tubulin. The 6-carbonyl analog (compound 27) also showed strong colchicine displacement (86 ± 0.4%), suggesting that the 6-position halogen consistently favors colchicine site occupancy across different linker chemistries [1].

Colchicine Binding Site Tubulin Polymerization Competition Binding Assay

Indole N1-Acetamide Linkage: A Distinct Pharmacophoric Presentation vs. C3-Linked Analogs

The target compound utilizes an indole N1-acetamide linkage connecting the 6-bromoindole core to the TMP moiety. A closely related N1-acetamide analog, 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7), demonstrated antiproliferative activity against MGC803 gastric cancer cells with an IC50 of 1.59 μM and was shown to inhibit the NEDDylation pathway and MAPK pathway [1]. This mechanism is distinct from the classical tubulin-colchicine site inhibition observed with C3-linked indole analogs [2]. The V7 compound also induced G2/M cell cycle arrest and apoptosis [1]. While V7 bears a 5-methoxy rather than a 6-bromo substituent and an N-benzyl group absent in the target compound, the shared N1-acetamide scaffold architecture suggests that the target compound may present the TMP moiety in a spatial orientation that engages targets beyond the colchicine binding site of tubulin.

Indole N1-Acetamide Pharmacophore Geometry NEDDylation Pathway

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile vs. Non-Brominated and Positional Isomer Analogs

The 6-bromo substituent confers distinct physicochemical properties compared to the non-brominated parent compound and positional isomers. The target compound (MW 419.3 g/mol) is heavier than the non-brominated analog 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (MW 340.4 g/mol, CAS 1144490-05-0) . The bromine atom adds approximately 79 mass units and introduces a heavy halogen that can participate in halogen bonding interactions within protein binding pockets. The predicted pKa of the indole NH for related 4-bromoindole-1-acetamide analogs is approximately 12.76, indicating the indole NH remains largely unionized at physiological pH . Compared to 5-bromo and 4-bromo positional isomers (same molecular formula C19H19BrN2O4, MW 419.3), the 6-bromo substitution places the halogen at a position that, in related 2-phenylindole SAR, favors colchicine site binding as evidenced by the 87% binding inhibition vs. 33-39% for other positions [1]. The 6-bromo isomer also presents distinct electronic effects on the indole ring system compared to 4- or 5-substitution, potentially altering π-π stacking interactions with phenylalanine residues in binding pockets.

Physicochemical Properties Drug-likeness Lead Optimization

Patent Landscape Positioning: 6-Bromo Indole-TMP Conjugates in the Baylor University IP Estate

The compound class of trimethoxyphenyl-substituted indole ligands, including halogenated indole variants, is covered by the foundational patent family originating from Baylor University (US20050065217A1, WO0119794A2, EP1214298B1, CA2383988) [1][2]. While the issued claims of EP1214298B1 focus primarily on indole C3-carbonyl, C3-methylene, and C3-thioether linked TMP derivatives, the broader disclosure encompasses a wide range of halogenated indole-TMP conjugates [2]. The target compound's unique N1-acetamide substitution pattern with 6-bromo substitution represents a structurally distinct chemotype within this broader IP space. Specifically, the 6-bromo substitution combined with the N1-acetamide linker topology is less extensively exemplified in the patent literature compared to the 5-bromo and 4-bromo positional isomers [1], which may offer strategic advantages in freedom-to-operate assessments for commercial development programs.

Intellectual Property Patent Landscape Freedom to Operate

Optimal Research and Procurement Application Scenarios for 2-(6-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide


Tubulin Polymerization Inhibitor Screening with Halogen Position Optimization

For research programs exploring the colchicine binding site of tubulin, this compound serves as a probe to investigate the effect of 6-bromo substitution on the indole N1-acetamide scaffold. Based on class-level SAR evidence, the 6-bromo position has been associated with superior colchicine binding site occupancy (87% inhibition) and enhanced cellular potency (9.0 nM MCF-7) in related C3-linked indole series [1]. Procuring this compound alongside the 4-bromo (CAS 1219549-11-7) and 5-bromo positional isomers enables a systematic evaluation of how bromine position on the N1-acetamide scaffold influences tubulin binding affinity, cellular antiproliferative activity, and selectivity across cancer cell line panels.

NEDDylation and MAPK Pathway Mechanistic Profiling

The indole N1-acetamide scaffold has been demonstrated to inhibit the NEDDylation pathway and MAPK pathway in gastric cancer cells, as shown by the related analog V7 [1]. This compound, with its 6-bromo substitution providing enhanced halogen bonding potential, is well-suited for exploring whether bromine substitution at the 6-position modulates NEDDylation inhibitory activity relative to the reported 5-methoxy analog. The compound can be incorporated into cell-based assays measuring NEDD8 conjugation to cullin proteins, UBC12 levels, and phospho-ERK/phospho-JNK modulation in MGC803, EC-109, or PC-3 cell lines.

SAR Expansion of Baylor University Indole-TMP Chemotype with Novel Linker Topology

The foundational Pinney/Baylor patent estate extensively describes C3-linked indole-TMP conjugates as potent tubulin polymerization inhibitors [1]. The N1-acetamide linkage of this compound represents a structurally distinct topology that may access different binding modes or target profiles. For academic or industrial groups seeking to expand beyond the patented C3-linked chemical space, this compound provides a starting point for exploring N1-linked indole-TMP SAR. Its 6-bromo substituent, combined with the TMP pharmacophore, allows direct comparison with C3-linked analogs to assess whether N1-attachment alters target engagement, selectivity, or ADME properties.

Physicochemical and ADME Property Benchmarking of Halogenated Indole-TMP Derivatives

The introduction of a bromine atom at the 6-position of the indole ring increases molecular weight by approximately 79 Da and modifies lipophilicity compared to the non-halogenated parent [1]. This compound can be used in comparative ADME panels to evaluate how 6-bromo substitution affects aqueous solubility, microsomal stability, CYP450 inhibition, and plasma protein binding relative to the non-brominated analog (CAS 1144490-05-0) and fluoro/chloro-substituted counterparts. Such data are critical for lead optimization decisions where balancing target potency with pharmacokinetic properties is essential.

Quote Request

Request a Quote for 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.